molecular formula C24H22N2O5S B7704014 N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B7704014
M. Wt: 450.5 g/mol
InChI Key: MFEPWFQJEYHIOF-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a methoxyphenyl group, and a benzenesulfonamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives .

Scientific Research Applications

N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both quinoline and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-30-20-10-8-19(9-11-20)26(32(28,29)22-6-4-3-5-7-22)16-18-14-17-15-21(31-2)12-13-23(17)25-24(18)27/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPWFQJEYHIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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